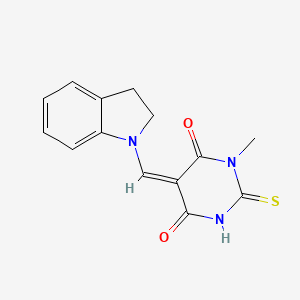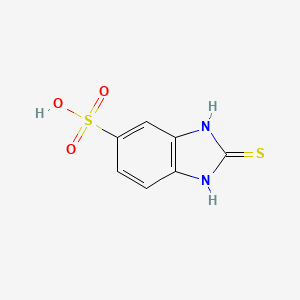![molecular formula C23H18BrN3O2 B1225384 9-Bromo-6-[(3,4-dimethoxyphenyl)methyl]indolo[3,2-b]quinoxaline](/img/structure/B1225384.png)
9-Bromo-6-[(3,4-dimethoxyphenyl)methyl]indolo[3,2-b]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-bromo-6-[(3,4-dimethoxyphenyl)methyl]indolo[3,2-b]quinoxaline is a quinoxaline derivative.
Scientific Research Applications
Synthesis and Biological Activity
9-Bromo-6-[(3,4-dimethoxyphenyl)methyl]indolo[3,2-b]quinoxaline and its derivatives are part of a broader class of compounds known for their diverse biological activities. These activities primarily include cytotoxicity, antiviral activity, and interferon-inducing ability. For example, Shibinskaya et al. (2010) synthesized new 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxalines, demonstrating their potent interferon inducers and antiviral properties. These compounds were found to be low toxic, with morpholine and 4-methyl-piperidine derivatives showing significant antiviral and minimal cytotoxic effects Shibinskaya et al., 2010.
Chemical Synthesis and Reactions
The chemical synthesis techniques for indolo[3,2-b]quinoxaline derivatives involve various innovative reactions, highlighting the compound's flexibility in organic chemistry. Shulga et al. (2020) discussed the synthesis of 6H-Indolo[2,3-b]quinoxalines by condensation of isatin and 5-nitroisatin with o-phenylenediamine, leading to the formation of quaternary salts and previously unknown derivatives through alkylation and oxidation processes Shulga & Shulga, 2020. Additionally, Laru et al. (2021) developed a Ru(II)-catalyzed ortho C-H functionalization method for synthesizing N-substituted indolo[2,3-b]quinoxalines, offering a novel route for preparing biologically relevant derivatives Laru et al., 2021.
DNA and Protein Interaction
The interaction of 9-Bromo-6-[(3,4-dimethoxyphenyl)methyl]indolo[3,2-b]quinoxaline derivatives with DNA and proteins is a key area of interest, especially for their pharmacological applications. Moorthy et al. (2013) reviewed the pharmacological actions of 6H-Indolo[2,3-b]quinoxaline derivatives, emphasizing their DNA intercalation mechanism. The thermal stability of the compound-DNA complex, influenced by substituents and side chains on the nucleus, elucidates the compound's anticancer and antiviral activities Moorthy et al., 2013.
Electrophilic Substitution and Electronic Structure
Understanding the electronic structure and reactivity of indolo[3,2-b]quinoxaline derivatives is crucial for further chemical modifications and applications. Grachev et al. (1984) explored the electrophilic substitution reactions, like nitration and bromination, of 6-methylindolo[2,3-b]quinoxaline, providing insights into the compound's reactivity and electronic structure. This research underlines the significance of π-charge distribution in predicting electrophilic substitution patterns Grachev et al., 1984.
properties
Product Name |
9-Bromo-6-[(3,4-dimethoxyphenyl)methyl]indolo[3,2-b]quinoxaline |
|---|---|
Molecular Formula |
C23H18BrN3O2 |
Molecular Weight |
448.3 g/mol |
IUPAC Name |
9-bromo-6-[(3,4-dimethoxyphenyl)methyl]indolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C23H18BrN3O2/c1-28-20-10-7-14(11-21(20)29-2)13-27-19-9-8-15(24)12-16(19)22-23(27)26-18-6-4-3-5-17(18)25-22/h3-12H,13H2,1-2H3 |
InChI Key |
RXUVZFSJYNXRLY-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CN2C3=C(C=C(C=C3)Br)C4=NC5=CC=CC=C5N=C42)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C3=C(C=C(C=C3)Br)C4=NC5=CC=CC=C5N=C42)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(7-Bromo-1-methyl-5-triazolo[4,5-c]pyridin-5-iumyl)-1-(2-naphthalenyl)ethanone](/img/structure/B1225302.png)
![1-[6-Amino-2,4-dioxo-1-(phenylmethyl)-5-pyrimidinyl]-3-butyl-1-ethylurea](/img/structure/B1225305.png)

![5-[[2-Methoxy-4-(4-morpholinyl)phenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1225307.png)

![4,5-Dimethyl-2-[[1-oxo-2-(4-quinazolinyloxy)ethyl]amino]-3-thiophenecarboxylic acid ethyl ester](/img/structure/B1225310.png)
![3-(4-Butyl-3-oxo-2-quinoxalinyl)propanoic acid [2-(3-chloro-4-fluoroanilino)-2-oxoethyl] ester](/img/structure/B1225311.png)
![2-(1-naphthalenyl)-N-[2,2,2-trichloro-1-[[(2-chloroanilino)-sulfanylidenemethyl]amino]ethyl]acetamide](/img/structure/B1225313.png)



![4-[5-Chloro-6-methyl-2-(2-pyridinyl)-4-pyrimidinyl]morpholine](/img/structure/B1225319.png)
![6-Hydroxy-5-[(6-hydroxy-1-methyl-4-oxo-2-sulfanylidene-5-pyrimidinyl)-(2-pyridinyl)methyl]-1-methyl-2-sulfanylidene-4-pyrimidinone](/img/structure/B1225323.png)
![1-(4-Bromophenyl)-3-[4-(2-fluorophenyl)-1-piperazinyl]-1-propanone](/img/structure/B1225325.png)